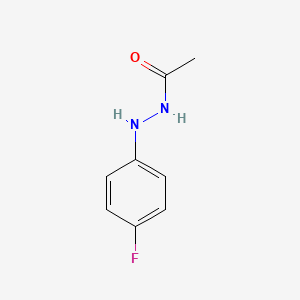

N'-(4-Fluorophenyl)acetohydrazide

Description

Contextualizing Hydrazide and Acetohydrazide Scaffolds in Synthetic and Medicinal Chemistry Research

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. mdpi.com This versatile scaffold serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. researchgate.net The reactivity of the hydrazide group allows for its transformation into various five, six, and seven-membered rings containing one or more heteroatoms, which are often associated with significant biological and industrial applications. researchgate.net

In medicinal chemistry, hydrazide and its derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, are of immense interest. researchgate.netnih.gov These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. mdpi.comnih.gov The presence of the azomethine group (–NH–N=CH–) in hydrazones is considered a key contributor to their diverse biological effects. nih.gov

The acetohydrazide substructure, a specific type of hydrazide, also plays a significant role in the development of new therapeutic agents. For instance, various substituted acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. wisdomlib.org

The Significance of Fluorine Substitution in Enhancing Molecular Interactions and Biological Activity

One of the primary advantages of fluorination is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. mdpi.com This can lead to a longer duration of action for the drug.

Current Research Gaps and Future Opportunities Pertaining to N'-(4-Fluorophenyl)acetohydrazide and its Derivatives

While the individual components of this compound—the hydrazide scaffold and the fluorophenyl group—are well-studied in medicinal chemistry, there is a noticeable gap in the literature specifically concerning this compound and its direct derivatives. The existing research landscape offers a fertile ground for future investigations into its synthesis, characterization, and potential biological activities.

Future research could focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogs is a crucial first step. Detailed structural elucidation using techniques like NMR and X-ray crystallography would provide valuable insights into its molecular conformation.

Biological Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted. Based on the known activities of related compounds, promising areas of investigation include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govmdpi.comacs.org

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure, such as altering the substitution pattern on the phenyl ring or modifying the acetohydrazide moiety, would help in establishing clear structure-activity relationships. This knowledge is essential for optimizing the compound's potency and selectivity.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding interactions of this compound with various biological targets, guiding the design of more potent derivatives. rjptonline.org

The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents and the advancement of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-fluorophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGPWLXOSGSXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 4 Fluorophenyl Acetohydrazide

Established and Novel Synthetic Routes to N'-(4-Fluorophenyl)acetohydrazide

The construction of the this compound framework can be achieved through several synthetic pathways, primarily involving condensation reactions. More advanced methods, such as multi-component reactions, are being explored for the efficient synthesis of its analogs.

Condensation Reactions Involving Hydrazine (B178648) Derivatives and Fluoro-containing Precursors

The most common and established method for synthesizing hydrazide-hydrazone derivatives involves the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone. uodiyala.edu.iqmdpi.com For this compound and its derivatives, this typically involves reacting a substituted acetohydrazide with a fluoro-containing aldehyde.

A general pathway involves a multi-step process:

Esterification: A substituted acetic acid is first esterified. For instance, 3,4-dihydroxyphenylacetic acid can be converted to its corresponding ethyl ester in ethanol (B145695) with a sulfuric acid catalyst. nih.gov

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (B1144303) to form the acetohydrazide intermediate. nih.govarkat-usa.org For example, ethyl 2-(2-chloro-4-fluorophenyl)acetate is converted to 2-(2-chloro-4-fluorophenyl)acetohydrazide (B1615225). wisdomlib.org

Condensation: The acetohydrazide is finally reacted with a specific aldehyde, in this case, a fluoro-substituted benzaldehyde, to yield the target Schiff base. This reaction is often carried out under reflux in a solvent like ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid. nih.govnih.gov

An example is the synthesis of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, which is achieved by refluxing an equimolar mixture of 2-(4-fluorophenyl)acetohydrazide (B1309197) and 4-fluorobenzaldehyde (B137897) in ethanol. nih.gov Similarly, various substituted acetohydrazide derivatives are synthesized by reacting the corresponding acetohydrazide with different benzaldehydes. wisdomlib.org

Multi-component Reactions for the Synthesis of this compound Analogs

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates most or all of the atoms of the starting materials. tcichemicals.comfrontiersin.org This approach aligns with the principles of atom economy and reduces the number of synthetic steps and purification stages. frontiersin.org Several classic MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, are widely used to generate molecular diversity for drug discovery. tcichemicals.comnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles can be applied to create its analogs. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a three-component reaction, can produce 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.comnih.gov By incorporating a fluoro-phenyl containing aldehyde, it is possible to synthesize dihydropyridine analogs that feature the desired fluorophenyl moiety.

Similarly, other MCRs have been used to synthesize complex heterocyclic structures that could be considered analogs or derivatives. A five-component cascade reaction has been developed to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives, starting from materials including cyanoacetohydrazide and various aromatic aldehydes. rsc.org The Doebner reaction, another MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid; this has been used to synthesize Brequinar using 4-fluoroaniline (B128567). nih.gov These examples demonstrate the potential of MCRs to efficiently generate a library of complex molecules related to the this compound core structure. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Key principles include the use of safer solvents, energy efficiency, and renewable feedstocks. rsc.org

In the context of hydrazide synthesis, several green approaches have been reported:

Ultrasonication: Ultrasound-promoted synthesis is an environmentally friendly method that can lead to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of N-[substituted phenyl]hydrazinecarboxamide from phenyl[substituted phenyl]carbamates and hydrazine hydrate took only a fraction of the time required by conventional methods. nih.gov

Solvent-Free Grinding: The use of a grinding technique with a reusable organocatalyst like L-proline offers a green, solvent-free alternative for synthesizing hydrazide derivatives. This method is characterized by mild conditions, clean reactions, easy workup, high purity, and short reaction times. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times. The synthesis of 4-hydroxybenzohydrazide from methylparaben and hydrazine hydrate was achieved in minutes with a high yield using microwave irradiation. researchgate.net

These green methodologies offer sustainable and efficient alternatives to traditional synthetic protocols for producing this compound and its derivatives. semanticscholar.org

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing reaction conditions is critical for transitioning a synthetic route from a laboratory scale to an industrial, scalable process. This involves systematically varying parameters like temperature, solvent, catalyst, and reactant concentrations to maximize yield and purity while minimizing reaction time and cost. researchgate.net

Key aspects of optimization include:

Catalyst Screening: The choice of catalyst can dramatically impact reaction efficiency. In a three-component synthesis of 4H-chromene derivatives, various bases were screened, with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proving to be the most effective, affording the product in excellent yield (95%) in just 2 hours. researchgate.net

Temperature and Solvent Effects: Temperature plays a crucial role in reaction kinetics and selectivity. For the Fries rearrangement, it was found that temperatures below 100 °C led to incomplete conversion, while temperatures above 150 °C resulted in lower yields due to side product formation. researchgate.net The choice of solvent can also influence the outcome; for example, using monochlorobenzene at 120 °C was identified as the optimal condition for this specific reaction. researchgate.net

Continuous Flow Synthesis: For large-scale production, continuous flow chemistry offers advantages over batch processing, including better heat and mass transfer, improved safety, and easier automation. A scalable synthesis of a CCR1 antagonist utilized a continuous flow Curtius rearrangement, demonstrating the industrial applicability of this technology. researchgate.net

A systematic approach to optimization ensures a robust and economically viable process for the scalable synthesis of this compound and related compounds.

| Parameter | Objective | Example from Literature |

|---|---|---|

| Catalyst | Increase reaction rate and yield. | Screening of various bases identified DBU as the optimal catalyst for 4H-chromene synthesis, achieving 95% yield. researchgate.net |

| Temperature | Balance reaction rate with product stability and selectivity. | In a Fries rearrangement, 120 °C was found to be the optimal temperature to maximize yield and minimize side products. researchgate.net |

| Solvent | Improve solubility, influence reaction pathway, and facilitate purification. | Monochlorobenzene was selected as the ideal solvent for a scalable Fries rearrangement. researchgate.net |

| Reaction Time | Minimize duration to increase throughput without sacrificing yield. | Ultrasound-mediated synthesis reduced reaction time from 24 hours to a much shorter period for hydrazine carboxamides. nih.gov |

Strategic Derivatization and Functionalization of the this compound Core

The this compound core contains several reactive sites, making it an excellent scaffold for derivatization. Functionalization is a key strategy to modify the molecule's properties for various applications. uiowa.edu The hydrazide moiety is particularly versatile and can be transformed into a wide range of other functional groups and heterocyclic systems. arkat-usa.org

Common derivatization strategies include:

N-Acetylation: Reaction with acetic anhydride (B1165640) can acetylate the hydrazide. arkat-usa.org

Benzoylation: Treatment with benzoyl chloride in pyridine (B92270) can introduce a benzoyl group. arkat-usa.org

Cyclization Reactions: The hydrazide can serve as a precursor for synthesizing various heterocycles like 1,3,4-oxadiazoles through intramolecular cyclodehydration. acs.org

Synthesis of Schiff Base Derivatives of this compound

One of the most important derivatization strategies for hydrazides is the formation of Schiff bases (also known as hydrazones). These compounds are synthesized through the condensation reaction of the hydrazide's terminal amine with an aldehyde or a ketone. mdpi.comijcce.ac.ir This reaction is typically straightforward, often requiring refluxing equimolar amounts of the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov

The synthesis of Schiff bases from this compound or its precursors is a common strategy. For example, a variety of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were synthesized by reacting 2-(2-chloro-4-fluorophenyl)acetohydrazide with different benzaldehydes. wisdomlib.org The resulting imine group (-C=N-) in the Schiff base is a key structural feature. mdpi.com These derivatives have been synthesized for various research purposes, including the development of new therapeutic agents. wisdomlib.orgxiahepublishing.com

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)acetohydrazide | 4-fluorobenzaldehyde | Reflux in ethanol with acid catalyst | N'-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | nih.gov |

| 2-(2-chloro-4-fluorophenyl)acetohydrazide | Various substituted benzaldehydes | Not specified | (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | wisdomlib.org |

| 3,4-dihydroxyphenylhydrazide | Various aromatic aldehydes | Reflux in ethanol with glacial acetic acid | Schiff bases of 3,4-dihydroxyphenylhydrazide | nih.gov |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | Reflux in ethanol with sulfuric acid | (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine) | xiahepublishing.com |

Cyclization Reactions to Form Heterocyclic Derivatives from this compound

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions typically involve the intramolecular cyclization of an intermediate formed by the reaction of the hydrazide with a suitable reagent.

One common strategy involves the reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield a dithiocarbazate intermediate. This intermediate can then be cyclized under different conditions to afford either 1,3,4-thiadiazoles or 1,2,4-triazoles. For instance, acid-catalyzed cyclization of the corresponding thiosemicarbazide (B42300) can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govchemmethod.com Alternatively, base-catalyzed cyclization of the same thiosemicarbazide can produce 1,2,4-triazole-3-thiol derivatives. jrespharm.commdpi.com

The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through various methods. A widely used approach is the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed by reacting the hydrazide with an acylating agent. nih.gov Reagents like phosphorus oxychloride or thionyl chloride are commonly employed as dehydrating agents in this transformation. nih.govijper.org Another method involves the oxidative cyclization of acylhydrazones, which are prepared by condensing the hydrazide with an aldehyde. organic-chemistry.org

The following interactive table summarizes various cyclization reactions starting from this compound to produce different heterocyclic derivatives.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |

| This compound | 1. Carbon disulfide, KOH2. Acid | 1,3,4-Thiadiazole (B1197879) | nih.govchemmethod.com |

| This compound | 1. Aryl isothiocyanate2. NaOH | 1,2,4-Triazole (B32235) | jrespharm.commdpi.com |

| This compound | 1. Aroyl chloride2. Phosphorus oxychloride | 1,3,4-Oxadiazole | nih.govijper.org |

| This compound | 1. Aldehyde2. Oxidizing agent (e.g., I2) | 1,3,4-Oxadiazole | organic-chemistry.org |

Substitution Pattern Variations and Their Synthetic Implications

The substitution pattern on both the phenyl ring and the acetyl group of this compound can significantly influence the course and outcome of synthetic transformations. Variations in these substitution patterns can affect the electronic properties of the molecule, the reactivity of the hydrazide group, and the stability of reaction intermediates, thereby impacting the feasibility and efficiency of cyclization and derivatization reactions.

For instance, the presence of electron-withdrawing or electron-donating groups on the 4-fluorophenyl ring can alter the nucleophilicity of the hydrazide nitrogen atoms. This, in turn, can affect the rate and yield of reactions with electrophiles, such as isothiocyanates or acid chlorides, which are key steps in the synthesis of triazoles and oxadiazoles, respectively. jrespharm.comijper.org

Furthermore, modifications to the acetyl group can introduce additional functional groups that can participate in or direct subsequent reactions. For example, replacing the methyl group of the acetyl moiety with a larger or more complex substituent can lead to derivatives with different steric and electronic properties, potentially influencing the regioselectivity of cyclization reactions.

The table below illustrates how variations in the substitution pattern of this compound can lead to different synthetic outcomes.

| Substituent on Phenyl Ring | Substituent on Acetyl Group | Synthetic Implication | Resulting Derivative Type | Reference(s) |

| 4-Fluoro | Methyl | Standard precursor for various heterocycles. | 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles | jrespharm.comijper.orgnih.gov |

| Other halogens (Cl, Br) | Methyl | Influences electronic properties, potentially affecting reaction rates. | Substituted phenyl heterocyclic derivatives | nih.gov |

| Alkoxy or Alkyl groups | Methyl | Alters steric hindrance and electronic density. | Varied heterocyclic derivatives | nih.gov |

| 4-Fluoro | Larger alkyl or aryl groups | Can introduce steric effects, influencing regioselectivity of cyclization. | Sterically hindered heterocyclic derivatives | nih.gov |

Computational and Theoretical Investigations of N 4 Fluorophenyl Acetohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of a molecule. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure.

Density Functional Theory (DFT) Studies on Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For hydrazide derivatives, DFT calculations, often using a basis set like B3LYP/6-31G**, can provide these geometric parameters in the gas phase. nih.gov

Once the optimized geometry is found, vibrational frequency calculations are typically performed. The absence of any imaginary frequencies confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface. acs.org These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the computational model. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. acs.orgmdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors help in predicting how N'-(4-Fluorophenyl)acetohydrazide would behave in chemical reactions. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.gov For a molecule like this compound, MD simulations can explore different rotational conformations (conformers) and the energy barriers between them. These simulations are particularly important for understanding how the molecule behaves in different environments, such as in solution, and how its shape might adapt when interacting with other molecules. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

IR Spectroscopy: As mentioned, DFT calculations yield vibrational frequencies that correspond to the peaks in an IR spectrum. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. acs.org These values correspond to the absorption maxima (λmax) in a UV-Vis spectrum and provide information about the electronic transitions within the molecule.

In Silico Molecular Docking and Ligand-Biomolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule, typically a larger biological target like a protein or enzyme. bohrium.com This method is crucial in drug discovery for screening potential drug candidates. acs.orgnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov The analysis of the docked pose reveals key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.govnih.gov These in silico studies can help identify potential biological targets for the compound and rationalize its mechanism of action at a molecular level.

Binding Affinity Predictions with Enzyme Active Sites and Receptor Models

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or a receptor. For derivatives of this compound, these studies are crucial in identifying potential biological targets and elucidating the structural basis for their activity.

Research on hydrazone derivatives has shown that the presence and position of substituents on the phenyl ring significantly influence binding affinity. For instance, in studies involving various enzymes, the 4-fluorophenyl group has been shown to contribute to the binding energy. Molecular docking studies on a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides revealed that a compound with a p-fluorophenyl substitution (compound 4h ) exhibited the highest binding affinity to the HERA protein, with a binding energy of -9.6 kcal/mol. nih.gov This was superior to the standard drug Doxorubicin (-6.7 kcal/mol) and was attributed to hydrogen bonding between the carbonyl group and the amino acid residue Leu 346. nih.gov

Similarly, docking studies of hydrazone derivatives with other enzymes have highlighted the importance of the hydrazone linker and substituted phenyl rings in establishing interactions within the active site. For example, some hydrazone compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. N,N′-Bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, a related hydrazone, was found to be a potent inhibitor of AChE with a Ki value of 66 ± 20 nM. researchgate.net The inhibitory constant (Ki) is a measure of the binding affinity, where a smaller Ki value indicates a greater affinity. pharmacologycanada.org

The following table summarizes binding affinity data for some hydrazone derivatives containing a fluorophenyl moiety against various biological targets.

| Compound/Derivative Type | Target Enzyme/Receptor | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| p-fluorophenyl substituted N-benzamide | HERA Protein | Binding Energy (kcal/mol) | -9.6 | nih.gov |

| N,N′-Bis[1-(4-fluorophenyl)-3-(morpholine-4-yl)propylidene]hydrazine dihydrochlorides | hCA I | Ki (nM) | 438 ± 65 | researchgate.net |

| N,N′-Bis[1-(4-fluorophenyl)-3-(morpholine-4-yl)propylidene]hydrazine dihydrochlorides | hCA II | Ki (nM) | 405 ± 60 | researchgate.net |

| N,N′-Bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides | AChE | Ki (nM) | 66 ± 20 | researchgate.net |

| Coumarin-hydrazide with 4-fluorine substituent | Urease | IC50 (µM) | 8.415 ± 0.53 | nih.gov |

These computational predictions are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological activity. The fluorophenyl moiety, in particular, is often explored for its ability to form favorable interactions within protein binding pockets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure and molecular packing of this compound and its analogs are significantly influenced by a network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonds and π-π stacking, are crucial for the stabilization of the crystal lattice and can also play a role in the binding of the molecule to its biological targets.

π-π Stacking: The aromatic fluorophenyl rings in these molecules are prone to engage in π-π stacking interactions. nih.gov These interactions occur when the planes of the aromatic rings are stacked parallel to each other, either in a sandwich or a displaced arrangement. turkjps.org In the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, π-π interactions are observed between the benzene (B151609) rings with a centroid-centroid distance of 3.6579 (10) Å, further consolidating the structure. nih.gov These stacking interactions are a result of a combination of dispersion and dipole-induced dipole forces and are a common feature in the packing of aromatic compounds. turkjps.org

The table below details the typical intermolecular interactions observed in the crystal structures of acetohydrazide derivatives.

| Interaction Type | Description | Typical Bond Distances/Parameters | Reference |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | Strong interaction linking molecules into chains. The hydrazide N-H donates to a carbonyl oxygen. | D⋯A distance of ~2.88 Å | nih.gov |

| C—H⋯O Hydrogen Bond | Weaker interaction contributing to the supramolecular architecture. | D⋯A distance of ~3.37 Å | nih.gov |

| π–π Stacking | Interaction between fluorophenyl rings, stabilizing the crystal lattice. | Centroid-centroid distance of ~3.66 Å | nih.gov |

| C—H⋯π Interaction | Interaction involving a C-H bond and the centroid of an aromatic ring. | H⋯Cg distance of ~2.92 Å | nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

For hydrazone derivatives, 2D and 3D-QSAR studies have been conducted to explore the structural requirements for various biological activities, including antimicrobial and antitubercular effects. mdpi.com These models are built using a training set of compounds with known activities and are then validated to assess their predictive power. mdpi.commdpi.com

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be classified into different categories:

0D descriptors: Atom counts, molecular weight.

1D descriptors: Fragment counts (e.g., number of hydrogen bond donors/acceptors).

2D descriptors: These are derived from the 2D representation of the molecule and include topological descriptors (e.g., Wiener index), electrotopological state indices (E-state), and physicochemical properties like calculated logP (ClogP) and topological polar surface area (TPSA). nih.govresearchgate.net

3D descriptors: These are derived from the 3D structure of the molecule and include steric and electrostatic fields (as used in CoMFA and CoMSIA). nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com The statistical quality of the QSAR models is typically assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). turkjps.orgmdpi.com

For example, a 2D-QSAR study on a series of halophenyl bis-hydrazones as antimicrobial agents used descriptors like AlogP, molecular properties, and topological descriptors. mdpi.com The resulting models showed good statistical significance, indicating their potential for predicting the activity of new compounds in this class. mdpi.com

The table below lists some of the common descriptors used in QSAR/QSPR studies of hydrazone and related heterocyclic compounds.

| Descriptor Type | Example Descriptors | Relevance | Reference |

|---|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and branching. | mdpi.com |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's reactivity and ability to participate in electronic interactions. | researchgate.net |

| Physicochemical | AlogP (logarithm of the partition coefficient), Topological Polar Surface Area (TPSA) | Predicts hydrophobicity and membrane permeability. | mdpi.comnih.gov |

| 3D (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, Hydrogen bond donor/acceptor fields | Provides a 3D map of favorable and unfavorable interaction regions around the molecule. | nih.gov |

These modeling approaches are essential for the rational design of new this compound derivatives with optimized properties and enhanced biological activities.

Mechanistic Biological Studies of N 4 Fluorophenyl Acetohydrazide in Vitro and in Silico Focus

Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines)

Antimicrobial Mechanisms in Model Organisms (In Vitro)

The antimicrobial potential of acetohydrazide and hydrazone derivatives is well-documented. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The proposed mechanisms of action are often multifaceted, and insights have been gained from studies on various derivatives.

Research into coumarin (B35378) acetohydrazide derivatives suggests that their mode of action may involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication proquest.com. This has been explored through in silico docking studies which evaluate the potential interaction between the compounds and the enzyme's active site proquest.com. While specific studies on N'-(4-Fluorophenyl)acetohydrazide are lacking, this represents a plausible mechanism of action.

The antimicrobial efficacy of hydrazone derivatives is often influenced by the specific substituents on the aromatic rings. For instance, studies on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl) acetohydrazide derivatives demonstrated moderate to good antibacterial activity against various pathogens. The activity is typically quantified by measuring the zone of inhibition against specific microbial strains.

Below is a data table summarizing the antimicrobial activity of some acetohydrazide derivatives, providing context for the potential efficacy of this compound.

Table 1: In Vitro Antimicrobial Activity of Selected Acetohydrazide Derivatives

| Compound/Organism | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

|---|---|---|---|---|

| Derivative A | 18 | 16 | 14 | 12 |

| Derivative B | 20 | 17 | 15 | 14 |

| Derivative C | 15 | 13 | 11 | 10 |

| Chloramphenicol (Standard) | 25 | 22 | 20 | N/A |

| Nystatin (Standard) | N/A | N/A | N/A | 18 |

Note: Data is representative of findings for various acetohydrazide derivatives and not specific to this compound. Derivative A, B, and C represent different substitution patterns on the core acetohydrazide structure as reported in general literature wisdomlib.org.

Antioxidant Activity and Associated Mechanisms (In Vitro)

Hydrazone derivatives are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The fundamental mechanism behind the antioxidant activity of hydrazones involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. The hydrazone moiety (-C=N-NH-) plays a crucial role in this process by stabilizing the resulting radical through resonance. The efficiency of this process can be influenced by the electronic properties of substituents on the phenyl rings.

Theoretical studies using Density Functional Theory (DFT) on various hydrazone derivatives have been employed to understand the reaction energetics of their free radical-scavenging mechanisms researchgate.net. These studies analyze parameters like bond dissociation energies to predict the most likely pathway for radical scavenging researchgate.net. While a specific DFT study for this compound is not available, the general principles apply. The presence of a hydroxyl group on the phenyl ring in some hydrazone derivatives has been shown to significantly enhance antioxidant activity, as demonstrated by a hydrazide-hydrazone condensed with salicylaldehyde, which showed potent radical-scavenging properties in both DPPH and ABTS assays pensoft.net.

The antioxidant potential is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: In Vitro Antioxidant Activity of Selected Hydrazone Derivatives

| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) |

|---|---|---|

| Hydrazone Derivative 1 | 81.06 ± 0.72 | 4.30 ± 0.21 |

| Hydrazone Derivative 2 | >100 | 55.2 ± 1.5 |

| Hydrazone Derivative 3 | 65.4 ± 2.1 | 12.7 ± 0.8 |

| Ascorbic Acid (Standard) | 45.5 ± 0.9 | 2.8 ± 0.1 |

| Trolox (Standard) | 50.1 ± 1.2 | 3.5 ± 0.2 |

Note: Data is compiled from studies on various hydrazone derivatives to illustrate the range of antioxidant potential within this class of compounds pensoft.netmdpi.com. Values are not specific to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity Profiles (In Vitro)

The biological activity of N'-(4-Fluorophenyl)acetohydrazide derivatives can be significantly modulated by introducing various substituents. Structure-activity relationship (SAR) studies demonstrate that modifications to different parts of the molecule—the phenyl ring, the acetohydrazide core, or the hydrazone moiety—can enhance or diminish potency against various biological targets, including microbes and cancer cell lines.

For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were synthesized and tested for their antimicrobial effects. The results indicated that specific substitutions on the benzylidene ring led to moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org Similarly, replacing the toxic 4-nitro-phenyl group in the hexokinase 2 inhibitor benitrobenrazide with a 4-fluorophenyl group resulted in a potent analogue, highlighting the favorable contribution of the fluoro-substituent. preprints.org

In the realm of anticancer research, derivatives have also shown promise. A study on tetralin-pyridine hybrids found that an N'-(4-fluorophenyl) Schiff's base analogue exhibited cytotoxic activity against the MCF-7 breast cancer cell line. arkat-usa.org The introduction of a phthalazinone moiety to create 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N′-(1-(4-fluorophenyl)ethylidene)acetohydrazide also conferred antitumor properties. jst.go.jp Further modifications, such as incorporating (S)-Naproxen, a known non-steroidal anti-inflammatory drug (NSAID), into a 1,2,4-triazole (B32235) structure bearing a 4-fluorophenyl group, yielded derivatives with anticancer activity against prostate cancer cell lines. jrespharm.com

The electronic properties of substituents play a crucial role. In a series of thioquinoline derivatives, it was generally found that electron-donating groups on an N-aryl substituent were more favorable for α-glucosidase inhibition than electron-withdrawing groups. nih.gov However, the position and nature of the substituent are key. For example, the inhibitory potential of acetohydrazide-based sulfonamides against the paraoxonase 1 (PON1) enzyme was demonstrated with the N'-[(4-fluorophenyl)sulfonyl] derivative, indicating that this specific combination of moieties leads to high chemical stability and potent inhibition. researchgate.net

The following table summarizes the impact of various structural modifications on the in vitro biological activity of this compound derivatives.

| Derivative Class | Key Structural Modification | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Substitution on benzylidene ring | Antibacterial | Certain substitutions yield moderate to good activity against Gram-positive and Gram-negative bacteria. | wisdomlib.org |

| Benitrobenrazide Analogue | Replacement of 4-nitrophenyl with 4-fluorophenyl | Hexokinase 2 Inhibition | The 4-fluorophenyl group is a favorable replacement for the toxic nitro group, maintaining potent inhibition. | preprints.org |

| Tetralin-Pyridine Hybrid | Incorporation of a p-fluorophenyl Schiff's base | Anticancer (Cytotoxic) | Showed activity against MCF-7 breast cancer cells. | arkat-usa.org |

| Phthalazinone Derivative | Addition of a 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl) moiety | Antitumor | The complex hydrazide demonstrates antitumor potential. | jst.go.jp |

| Paraoxonase 1 Inhibitor | N'-[(4-fluorophenyl)sulfonyl] group | Enzyme Inhibition (PON1) | Derivative shows high chemical stability and potent inhibition. | researchgate.net |

| (S)-Naproxen-Triazole Hybrid | Inclusion of (S)-Naproxen and a 4-fluorophenyl-triazole core | Anticancer | Exhibited activity against various prostate cancer cell lines. | jrespharm.com |

Correlation of Structural Features with Spectroscopic Signatures

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the structure of this compound and its derivatives. Specific spectral signatures correlate directly with key functional groups and structural arrangements within the molecule.

In IR spectroscopy, the presence of the hydrazone linkage is confirmed by characteristic absorption bands. For example, in N-acylhydrazones, the carbonyl (C=O) stretching vibration typically appears in the range of 1643–1665 cm⁻¹, while the imine (C=N) stretch is observed between 1596–1627 cm⁻¹. The N-H bond of the hydrazide moiety gives rise to a distinct absorption band around 3195–3310 cm⁻¹. mdpi.com The synthesis of a hydrazide from an ester precursor can be monitored by the disappearance of the ester C=O band (e.g., at 1739 cm⁻¹) and the appearance of N-H stretching peaks. acs.org

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. In derivatives of this compound, the amide proton (CO-NH) is typically observed as a singlet at a downfield chemical shift (e.g., δ 9.39-11.89 ppm) due to deshielding effects. mdpi.comacs.org The formation of a hydrazone from a hydrazide is confirmed by the disappearance of the -NH₂ proton signals and the appearance of a new singlet for the azomethine proton (N=CH), often in the range of δ 8.0-8.3 ppm. mdpi.com Furthermore, ¹H NMR can reveal the presence of conformational isomers (rotamers) in solution, which manifest as separate sets of signals for protons near the restricted bonds. mdpi.com For instance, the synperiplanar and antiperiplanar conformers of N-acylhydrazones can be distinguished by the doubled signals for the N=CH, NH, and adjacent methylene (B1212753) (-CH₂-) protons. mdpi.com

¹³C NMR spectroscopy complements this data, with the carbonyl carbon appearing at a characteristic downfield position (e.g., δ 166.9 ppm). mdpi.com The table below summarizes key spectroscopic data for representative this compound derivatives.

| Derivative | Spectroscopic Technique | Key Signature | Assignment | Reference |

|---|---|---|---|---|

| (E)-N'-(4-fluorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | FT-IR (cm⁻¹) | 3310 | N-H stretch | mdpi.com |

| 1654 | C=O stretch | |||

| 1601 | C=N stretch | |||

| (E)-N'-(4-fluorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | ¹H NMR (ppm) | 11.76 / 11.89 | NH proton (syn/anti conformers) | mdpi.com |

| 8.06 / 8.27 | N=CH proton (syn/anti conformers) | |||

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N′-(1-(4-fluorophenyl)ethylidene)acetohydrazide | IR (cm⁻¹) | 3214 | N-H stretch | jst.go.jp |

| 1714, 1655 | 2 x C=O stretch | |||

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N′-(1-(4-fluorophenyl)ethylidene)acetohydrazide | ¹H NMR (ppm) | 10.32 | NH proton | jst.go.jp |

Influence of Molecular Conformation on Reactivity and Intermolecular Interactions

The three-dimensional conformation of this compound derivatives, along with the resulting intermolecular interactions, profoundly influences their solid-state properties and can affect their reactivity and biological target recognition. X-ray crystallography has been a key technique for elucidating these structural details.

Studies on N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide reveal that the molecule is not planar. The dihedral angle between the two fluorophenyl rings is significant, measured at 48.73°. nih.goviucr.org The central hydrazine (B178648) group is also slightly twisted. nih.gov This specific conformation is stabilized in the crystal lattice by a network of intermolecular interactions. Strong N—H⋯O hydrogen bonds are a dominant feature, linking molecules into chains or dimers. nih.goviucr.orgnih.gov Weaker C—H⋯O hydrogen bonds and π–π stacking interactions between aromatic rings further consolidate the crystal structure. nih.goviucr.org

In the crystal structure of N′-(4-Fluorobenzylidene)acetohydrazide, the non-hydrogen atoms are nearly coplanar, and the molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.gov For N′-[1-(4-Fluorophenyl)ethylidene]acetohydrazide, the crystal packing is also controlled by intermolecular N-H···O interactions. researchgate.netiucr.org

The specific arrangement of atoms dictates the potential for these non-covalent interactions. For example, in one derivative, the crystal structure is stabilized by C–H⋯O and C–H⋯N hydrogen bonds that create a complex three-dimensional network. mjcce.org.mk Hirshfeld surface analysis can be employed to quantify these interactions and identify the atoms most likely to participate in hydrogen bonding. mjcce.org.mk The conformation also affects reactivity; for instance, the accessibility of the lone pairs on the nitrogen and oxygen atoms for protonation or coordination with metal ions is dependent on the molecular geometry. The torsion angles defining the orientation of substituents are critical, as seen in a related N-(4-fluorophenyl)acetamide where the amide group and the fluorobenzene (B45895) ring are nearly perpendicular, a conformation that may be crucial for its biological function. nih.gov

The table below presents crystallographic data for this compound derivatives, illustrating key conformational features.

| Compound | Key Conformational Feature | Intermolecular Interactions | Reference |

|---|---|---|---|

| N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Dihedral angle between phenyl rings: 48.73° C-N-N-C torsion angle: 172.48° | N—H⋯O and C—H⋯O hydrogen bonds, π–π stacking | nih.goviucr.org |

| N′-(4-Fluorobenzylidene)acetohydrazide | Molecule is essentially coplanar. | Forms centrosymmetric dimers via N—H⋯O hydrogen bonds. | nih.gov |

| N′-[1-(4-Fluorophenyl)ethylidene]acetohydrazide | Stabilized molecular structure. | Intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. | iucr.org |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Amide group and fluorobenzene ring are almost perpendicular (Dihedral angle: 87.30°). | Forms dimers via C—H⋯O hydrogen bonds, reinforced by O⋯π contacts. | nih.gov |

Stereochemical Considerations and Enantiomeric Purity in this compound Derivatives

Stereochemistry is a critical aspect in the study of this compound derivatives, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. Several types of isomerism can arise in these molecules.

Firstly, the hydrazone C=N double bond is a source of geometric isomerism, leading to (E) and (Z) isomers. The (E)-isomer is often the thermodynamically more stable and more commonly isolated product. iucr.org Secondly, restricted rotation around the N-C(O) amide bond can lead to the existence of conformational isomers, or rotamers, specifically synperiplanar and antiperiplanar forms. These conformers are often in equilibrium in solution and can be detected and quantified by NMR spectroscopy due to their distinct signals. mdpi.com

Furthermore, the introduction of a chiral center into the molecule, either in the acyl portion or on a substituent, will result in enantiomers. For example, synthesizing a derivative using an enantiomerically pure starting material, such as (S)-Naproxen, can yield a final product with a defined stereochemistry. jrespharm.com When a chiral center is created during a reaction without chiral control, a racemic mixture (a 50:50 mixture of both enantiomers) is typically formed. iucr.org

The determination of enantiomeric purity—the measure of a single enantiomer in a mixture—is crucial. Standard analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful method for separating enantiomers directly. cat-online.comnih.gov Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography techniques like GC or HPLC. nih.gov The accuracy of such methods can depend on the enantiomeric purity of the derivatizing agent itself. mdpi.com For instance, chiral chromatography can be used to separate isomers, and asymmetric catalysis can be employed during synthesis to favor the formation of one enantiomer over the other.

While specific studies on the enantiomeric resolution of this compound itself are not prominent, the principles of stereoisomerism and methods for purity analysis are well-established and directly applicable to its chiral derivatives.

Advanced Spectroscopic and Structural Elucidation of N 4 Fluorophenyl Acetohydrazide and Its Complexes

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure

Analysis of closely related structures, such as hydrazones derived from (4-fluorophenyl)acetohydrazide, offers significant insights. For instance, the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide reveals a monoclinic system with specific unit cell dimensions. nih.gov Such studies confirm the molecular connectivity and provide the foundational data for a deeper analysis of conformation and supramolecular assembly. nih.govrsc.org

Analysis of Dihedral Angles, Torsion Angles, and Molecular Conformation

In the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, the dihedral angle between the two fluorophenyl rings is 48.73 (8)°. nih.gov The hydrazide group itself is not perfectly planar but is slightly twisted. nih.gov This twisting is quantified by key torsion angles along the core of the molecule. nih.gov In a different derivative, (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide, which crystallizes with four independent molecules in the asymmetric unit, the dihedral angles between the benzene (B151609) rings are consistently around 74°. nih.gov This indicates a significant twist between the aromatic moieties in that specific structure. nih.gov

The planarity and orientation of different molecular fragments are crucial for determining how molecules interact with each other in the solid state.

Table 1: Selected Crystallographic Angles for N'-(4-Fluorophenyl)acetohydrazide Derivatives

| Compound Name | Parameter | Value (°) | Reference |

| N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Dihedral Angle (between benzene rings) | 48.73 (8) | nih.gov |

| N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Torsion Angle (C9-N1-N2-C8) | 172.48 (12) | nih.gov |

| N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Torsion Angle (N1-N2-C8-C7) | 169.41 (12) | nih.gov |

| N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Torsion Angle (N2-N1-C9-C10) | 174.13 (11) | nih.gov |

| (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide | Dihedral Angle (Molecule A) | 74.7 (8) | nih.gov |

| (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide | Dihedral Angle (Molecule B) | 74.1 (1) | nih.gov |

| (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide | Dihedral Angle (Molecule C) | 74.2 (7) | nih.gov |

| (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide | Dihedral Angle (Molecule D) | 74.3 (5) | nih.gov |

This interactive table summarizes key dihedral and torsion angles from single-crystal X-ray diffraction studies of related hydrazone compounds.

Investigation of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The way individual molecules of this compound and its derivatives pack together in a crystal is governed by a network of non-covalent supramolecular interactions. rsc.org These interactions, though weaker than covalent bonds, are highly directional and collectively determine the stability and properties of the crystal.

Hydrogen Bonding: Hydrogen bonds are among the most significant interactions in these structures. In the crystal of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, molecules are linked by strong N—H⋯O hydrogen bonds involving the hydrazide N-H group and the carbonyl oxygen, forming one-dimensional chains. nih.goviucr.org Weaker C—H⋯O interactions also contribute to the formation of these supramolecular chains. nih.goviucr.org In other related structures, these N—H⋯O hydrogen bonds can link molecules into dimers, which then form columns within the crystal. nih.gov The fluorine atom can also participate in weak C–H⋯F hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking: The aromatic fluorophenyl rings are prime candidates for π-π stacking interactions, where the electron-rich π systems of adjacent rings interact attractively. encyclopedia.pub In the crystal of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, π–π interactions are observed between the fluorophenyl rings of neighboring molecules, with a centroid–centroid distance of 3.6579 (10) Å. nih.goviucr.org These interactions are crucial for consolidating the crystal packing. nih.gov The geometry of these interactions is often parallel-displaced rather than a direct face-to-face sandwich, which is electrostatically more favorable. encyclopedia.pub

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution Structure and Dynamics

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.govrsc.orgnih.goviucr.orgiucr.orgacs.orgsmolecule.commdpi.comucl.ac.ukosti.govvulcanchem.comuzh.ch

2D NMR Spectroscopy for Complete Structural Assignment

For complex molecules like this compound and its derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra can suffer from signal overlap, making unambiguous assignment difficult. libretexts.org Two-dimensional (2D) NMR techniques overcome this by spreading the signals across a second frequency dimension, revealing correlations between nuclei. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is used to trace out the proton connectivity within the molecule, for example, within the ethyl chain of the acetohydrazide moiety and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the molecular structure in solution. nih.goviranchembook.ir

Solid-State NMR for Microcrystalline or Amorphous Forms

When suitable single crystals for X-ray diffraction cannot be grown, solid-state NMR (ssNMR) provides an alternative route to structural information. nih.govmdpi.com This non-destructive technique can be applied to microcrystalline powders or amorphous solids. nih.gov

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful. Magic angle spinning averages out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. nih.gov Solid-state NMR can provide information on:

Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra, making it a powerful tool for identifying and characterizing them.

Conformation: Chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is determined by the molecular conformation. Thus, ssNMR can distinguish between different conformers present in the solid state. rsc.org

Intermolecular Packing: By using specific pulse sequences, it is possible to probe proximities between nuclei in different molecules, providing insights into the crystal packing arrangement.

NMR Studies on Tautomerism and Isomerism

This compound and its derivatives can exist as a mixture of different tautomers and isomers in solution, and NMR is the primary technique for studying these dynamic equilibria. rsc.org

Tautomerism: Hydrazide derivatives can potentially exhibit keto-enol or amide-imidol tautomerism. core.ac.uk For example, the keto-amide form (-C(=O)-NH-) can equilibrate with the enol-imidol form (-C(OH)=N-). ¹H NMR is particularly sensitive to this, as the appearance of a distinct hydroxyl proton signal (often at a downfield shift) can indicate the presence of the enol form. nih.gov The equilibrium can be influenced by solvent, temperature, and pH. researchgate.net

Isomerism: Two main types of conformational isomerism are observed in N-acylhydrazones. nih.gov

E/Z Isomerism: For derivatives that are Schiff bases (containing a C=N double bond), restricted rotation around this bond leads to the existence of E and Z geometric isomers.

Syn/Anti Conformational Isomerism: Restricted rotation around the N-C(O) amide bond and the N-N bond can result in different conformers (often referred to as rotamers).

The presence of these multiple species in solution often leads to the duplication or multiplication of signals in the NMR spectra. nih.gov For example, separate signals for the NH, N=CH, and adjacent methylene (B1212753) protons might be observed for each isomer. Variable-temperature NMR studies can be used to investigate the kinetics of interconversion between these forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and elucidating the nature of intermolecular forces, such as hydrogen bonding. mjcce.org.mkspecificpolymers.com The analysis of vibrational spectra is often supported by computational methods, like Density Functional Theory (DFT), to provide a more precise assignment of vibrational modes. mjcce.org.mkresearchgate.net

The key functional groups in this compound—the amide group (C=O), the N-H moieties, the C-F bond, and the phenyl ring—give rise to characteristic absorption and scattering bands in the IR and Raman spectra, respectively. The positions of these bands are sensitive to the molecule's chemical environment and intermolecular interactions. researchgate.net

In the solid state, hydrazide derivatives like this compound are known to form extensive networks of intermolecular hydrogen bonds, primarily of the N-H···O type between the hydrazide N-H proton and the carbonyl oxygen of an adjacent molecule. nih.govnih.gov These interactions cause a noticeable shift of the N-H and C=O stretching vibrations to lower wavenumbers (a red shift) and lead to peak broadening compared to their gas-phase or dilute solution values. This phenomenon is a direct indicator of strong intermolecular association.

Detailed vibrational assignments for this compound and related structures are summarized in the table below. The assignments are based on established data for similar organic compounds and hydrazide derivatives. mjcce.org.mkmdpi.commdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Description |

|---|---|---|---|

| N-H Stretching | 3300 - 3150 | FT-IR, Raman | Stretching vibration of the N-H bonds in the hydrazide group. Often appears as a broad band in FT-IR due to hydrogen bonding. |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, Raman | Stretching of C-H bonds on the 4-fluorophenyl ring. |

| Aliphatic C-H Stretching | 2990 - 2900 | FT-IR, Raman | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| C=O Stretching (Amide I) | 1680 - 1640 | FT-IR (strong), Raman (moderate) | Carbonyl group stretching. Its position is sensitive to hydrogen bonding and conjugation. |

| N-H Bending (Amide II) | 1570 - 1510 | FT-IR | In-plane bending of the N-H bond coupled with C-N stretching. |

| Aromatic C=C Stretching | 1610 - 1450 | FT-IR, Raman | Skeletal vibrations of the phenyl ring, often appearing as multiple sharp bands. |

| C-F Stretching | 1250 - 1100 | FT-IR (strong) | Stretching vibration of the carbon-fluorine bond on the phenyl ring. |

Note: The exact positions of the peaks can vary depending on the physical state of the sample (solid, solution) and the specific experimental conditions.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. These techniques provide insights into the electronic transitions within the molecule and are particularly useful for studying its interactions and complex formation with other chemical species, such as metal ions. biocompare.com

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or DMF typically displays strong absorption bands in the ultraviolet region. semanticscholar.org These absorptions arise from electronic transitions between different molecular orbitals. The primary transitions observed are:

π → π* transitions: Occurring at shorter wavelengths (higher energy), these intense absorptions are associated with the π-electron system of the 4-fluorophenyl ring and the C=O group.

n → π* transitions: These are generally less intense and occur at longer wavelengths (lower energy). They involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Associated Moieties |

|---|---|---|

| π → π* | 210 - 270 | Phenyl ring, C=O group |

Note: λmax values are dependent on the solvent used.

Complexation studies are a significant application of UV-Vis spectroscopy for hydrazide derivatives. When this compound acts as a ligand and coordinates to a metal ion, the electronic environment of the chromophores changes. This change is reflected in the UV-Vis spectrum, typically as a shift in the absorption maxima. researchgate.net A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon addition of a metal salt provides clear evidence of complex formation. researchgate.netnih.gov

Fluorescence spectroscopy offers greater sensitivity and specificity compared to UV-Vis absorption. biocompare.com While not all hydrazides are strongly fluorescent, the technique can be used to monitor binding events. mdpi.com The intrinsic fluorescence of this compound or its complexes can be measured. Often, the formation of a metal complex leads to either quenching (decrease) or enhancement of the fluorescence intensity, which can be used to quantify binding affinities and determine the stoichiometry of the complex formed. mdpi.com

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.govresearchgate.net The compound has a molecular formula of C₈H₉FN₂O and a monoisotopic mass of approximately 168.07 Da. In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 168.

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. The pathways are generally predictable based on the stability of the resulting fragment ions and neutral losses. orgchemboulder.com For this compound, several key fragmentation pathways can be proposed:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. This can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 153, or the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

Cleavage of the N-N Bond: The relatively weak N-N bond can break, leading to the formation of the 4-fluorophenylisocyanate radical cation or related fragments. A significant fragment corresponds to the 4-fluoroaniline (B128567) radical cation at m/z 111.

Cleavage of the Amide Bond: Scission of the amide C-N bond can lead to fragments representing the acyl and the amine portions of the molecule. This can result in the formation of the 4-fluorophenylhydrazinyl radical at m/z 125.

Formation of Aromatic Cations: A very stable and often prominent fragment is the 4-fluorophenyl cation at m/z 95, formed by the loss of the entire acetohydrazide side chain.

A proposed fragmentation pathway is detailed in the table below.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion Structure | Origin / Neutral Loss |

|---|---|---|

| 168 | [C₈H₉FN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [FC₆H₄NHNH]⁺˙ | Loss of •COCH₃ |

| 111 | [FC₆H₄NH₂]⁺˙ | Cleavage of N-N bond and rearrangement |

| 95 | [FC₆H₄]⁺ | Loss of •NHNHCOCH₃ |

Isotopic labeling studies, while not commonly reported for this specific compound, could be used to confirm these pathways. For instance, substituting the acetyl methyl protons with deuterium (B1214612) would shift the m/z of the molecular ion and any fragment containing the acetyl group by +3 Da, providing definitive evidence for their composition.

Applications of N 4 Fluorophenyl Acetohydrazide in Chemical and Material Sciences

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

N'-(4-Fluorophenyl)acetohydrazide serves as a crucial starting material and intermediate in the synthesis of diverse organic compounds, particularly heterocyclic structures. The presence of the hydrazide functional group provides a reactive site for various chemical transformations, enabling the construction of more complex molecular architectures.

One of the most prominent applications of this compound is in the synthesis of pyrazole (B372694) derivatives. nih.govmetu.edu.trnih.govorganic-chemistry.org Pyrazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The reaction of this compound or its derivatives with appropriate precursors, such as α,β-unsaturated ketones (chalcones) or diketones, leads to the formation of N-substituted pyrazolines and pyrazoles. nih.govnih.gov For instance, new N-substituted pyrazolines have been synthesized by reacting substituted chalcones with hydrazine (B178648) hydrate (B1144303) in the presence of aliphatic acids. nih.gov The resulting pyrazoline derivatives can be further modified to create a library of compounds for various applications.

Furthermore, this compound can be utilized in the synthesis of other heterocyclic systems. For example, it can be a precursor for the synthesis of 1,2,4-triazinyl radicals through a multi-step process involving condensation with a nitroaryl compound, reduction of the nitro group, and subsequent cyclodehydration. acs.org It is also a building block for 1,3,4-thiadiazole (B1197879) derivatives. bldpharm.com The versatility of this hydrazide as a synthetic intermediate is further highlighted by its use in the preparation of various Schiff bases, which are themselves important intermediates for synthesizing biologically active compounds. nih.gov

The fluorophenyl group in this compound often imparts unique properties to the resulting molecules, such as enhanced metabolic stability and binding affinity to biological targets. This makes it an attractive building block in medicinal chemistry for the development of new therapeutic agents.

Potential in Material Science (e.g., Coordination Polymers, Supramolecular Structures, Thin Films)

The structural characteristics of this compound and its derivatives lend themselves to applications in material science, particularly in the construction of coordination polymers and supramolecular assemblies. The ability of the hydrazide moiety and other potential donor atoms within its derivatives to coordinate with metal ions is a key feature in this regard.

Derivatives of this compound, especially Schiff bases formed by its condensation with aldehydes or ketones, can act as ligands for transition metal ions. evitachem.com These ligands can form stable coordination complexes with various metals, which can then self-assemble into one-, two-, or three-dimensional coordination polymers. The properties of these materials, such as their thermal stability, porosity, and catalytic activity, can be tuned by varying the metal ion and the specific structure of the organic ligand.

The presence of hydrogen bond donors (N-H) and acceptors (C=O) in this compound and its derivatives facilitates the formation of intricate supramolecular structures through hydrogen bonding interactions. iucr.orgnih.gov For example, the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide reveals that molecules are connected by strong N—H⋯O hydrogen bonds, forming supramolecular chains. iucr.orgnih.gov These directional interactions, along with other non-covalent forces like π–π stacking, can guide the self-assembly of molecules into well-defined architectures. nih.gov The study of these supramolecular assemblies is crucial for understanding crystal engineering principles and for the design of new materials with desired properties.

While direct applications in thin films are not extensively documented for the parent compound, derivatives of this compound could potentially be used in the fabrication of thin films for various electronic and optical applications. researchgate.net The ability to form ordered structures through self-assembly is a desirable characteristic for creating functional thin films.

Use in Analytical Chemistry as a Reagent or Probe (e.g., Chemosensors, Derivatization Agents)

The reactive nature of the hydrazide group in this compound suggests its potential utility in analytical chemistry. Hydrazides are known to react with aldehydes and ketones to form stable hydrazone derivatives. This reaction can be exploited for the derivatization of carbonyl-containing analytes, enhancing their detectability by various analytical techniques such as chromatography and mass spectrometry.

Furthermore, Schiff base derivatives of this compound incorporating a signaling unit could potentially function as chemosensors for the detection of specific ions or molecules. The binding of an analyte to the receptor part of the sensor molecule (the Schiff base) could induce a change in a measurable signal, such as color or fluorescence. While specific examples for this compound are not prevalent, the general principle is well-established for related hydrazone compounds. iucr.org

Catalytic Applications or Ligand Design in Transition Metal Chemistry

This compound and its derivatives are valuable ligands in the field of transition metal chemistry, with potential applications in catalysis. researchgate.net The hydrazide moiety and other donor atoms in its derivatives can coordinate with transition metal ions to form stable complexes. researchgate.netekb.egekb.eg The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the structure of the ligand, which in turn can influence their catalytic activity.

Schiff base derivatives of this compound can act as bidentate or tridentate ligands, coordinating to metal ions through nitrogen and oxygen donor atoms. evitachem.comresearchgate.net These complexes have been investigated for their potential catalytic activities in various organic transformations. For example, transition metal complexes of hydrazones are known to be effective catalysts for oxidation reactions. orientjchem.org The presence of the fluorophenyl group can influence the electron density at the metal center, thereby modulating the catalytic performance of the complex.

The design of new ligands based on the this compound scaffold is an active area of research. By introducing different functional groups into the molecule, it is possible to create ligands with specific coordination preferences and electronic properties, leading to the development of novel catalysts with enhanced activity and selectivity for a wide range of chemical reactions. nih.govbccampus.ca

Future Research Directions and Emerging Avenues for N 4 Fluorophenyl Acetohydrazide Research

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and the demand for more effective and safer therapeutic agents. For N'-(4-Fluorophenyl)acetohydrazide and its derivatives, the future holds significant promise. The inherent reactivity of the hydrazide moiety, combined with the specific electronic properties conferred by the 4-fluorophenyl group, makes this scaffold a fertile ground for further exploration. hygeiajournal.com The following sections outline key forward-looking research directions that are poised to unlock the full potential of this compound class.

Q & A

Q. What are the common synthetic routes for preparing N'-(4-Fluorophenyl)acetohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 2-(4-fluorophenyl)acetohydrazide with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under acidic catalysis (e.g., glacial acetic acid or TFA) yields Schiff base derivatives . Another route involves hydrazinolysis of ethyl ester precursors (e.g., ethyl 2-((3-cyano-4-(4-fluorophenyl)pyridin-2-yl)oxy)acetate) using hydrazine hydrate in absolute ethanol . Yield optimization often requires purification via recrystallization or flash chromatography .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization employs spectroscopic and crystallographic methods:

- IR spectroscopy : Confirms N–H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and hydrazide NH signals (δ 9–10 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .